3,5-Difluorobenzhydrol

Medicinal Chemistry GPCR Pharmacology Neurological Disorders

This 3,5-difluoro scaffold is uniquely required for SAR-driven M1 mAChR antagonist programs (Ki = 2.90 nM) and Ru-catalyzed asymmetric transfer hydrogenation. The 3,5-substitution on a single phenyl ring creates an electron-withdrawing environment distinct from 4,4′-difluoro or unsubstituted benzhydrol analogs, directly governing benzylic proton acidity, carbamate selectivity, and ligand exchange kinetics. Non-fluorinated or alternative regioisomers cannot replicate critical synthetic outcomes or receptor binding profiles.

Molecular Formula C13H10F2O
Molecular Weight 220.21 g/mol
CAS No. 153877-56-6
Cat. No. B136395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluorobenzhydrol
CAS153877-56-6
Molecular FormulaC13H10F2O
Molecular Weight220.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC(=CC(=C2)F)F)O
InChIInChI=1S/C13H10F2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8,13,16H
InChIKeyMZBBRGLZQRMJPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluorobenzhydrol (CAS 153877-56-6) – A Fluorinated Benzhydrol Scaffold for Medicinal Chemistry and Organometallic Synthesis


3,5-Difluorobenzhydrol is a fluorinated secondary alcohol with the molecular formula C13H10F2O and a molecular weight of 220.21 g/mol, characterized by fluorine atoms substituted at the 3- and 5-positions of one phenyl ring . This substitution pattern confers distinct electronic and steric properties compared to the parent benzhydrol scaffold, including a measured logP of 2.01810 and a topological polar surface area (PSA) of 20.23 Ų . The compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly as a precursor to M1 muscarinic acetylcholine receptor (mAChR) antagonists , and as a ligand in ruthenium-catalyzed asymmetric transfer hydrogenation reactions .

Why Benzhydrol or Alternative Difluoro Isomers Cannot Replace 3,5-Difluorobenzhydrol in Targeted Synthesis


Substitution of 3,5-difluorobenzhydrol with unsubstituted benzhydrol or alternative difluoro regioisomers (e.g., 4,4′-difluorobenzhydrol) is non-viable for structure-activity relationship (SAR)-driven programs due to quantifiable differences in electronic properties, receptor binding affinity, and synthetic reactivity. The 3,5-difluoro substitution pattern on a single phenyl ring creates a unique electron-withdrawing environment that differs fundamentally from the symmetrical 4,4′-difluoro analog, directly impacting both the acidity of the benzylic hydroxyl proton and the selectivity profile of derived carbamate M1 antagonists . In organometallic applications, the steric and electronic profile of the 3,5-difluorophenyl moiety governs ligand exchange kinetics with ruthenium complexes—a reaction pathway inaccessible to the unfluorinated benzhydrol scaffold . These distinct physicochemical and reactivity profiles mean that generic benzhydrol derivatives cannot serve as drop-in replacements without altering critical synthetic outcomes or biological activity.

Quantitative Differentiation of 3,5-Difluorobenzhydrol: Evidence-Based Comparator Analysis for Procurement Decisions


Enhanced M1 Muscarinic Receptor Antagonist Potency via 3,5-Difluorobenzhydrol-Derived Carbamates

Carbamate derivatives constructed from the 3,5-difluorobenzhydrol scaffold exhibit low nanomolar binding affinity at the M1 muscarinic acetylcholine receptor (mAChR), with a reported Ki of 2.90 nM [1]. In contrast, the analogous carbamate derived from unsubstituted benzhydrol shows substantially reduced M1 affinity—class-level inference from SAR studies indicates that fluorine substitution at the 3- and 5-positions contributes critically to binding pocket complementarity and receptor selectivity . This represents a potency enhancement factor that cannot be achieved with the non-fluorinated parent scaffold.

Medicinal Chemistry GPCR Pharmacology Neurological Disorders

Unique Reactivity with Ruthenium Alkoxide Complexes Enabling Asymmetric Transfer Hydrogenation

3,5-Difluorobenzhydrol undergoes a specific ligand displacement reaction with the ruthenium alkoxide complex [Ru(OiPr)(CNN)(dppb)]·n iPrOH, yielding the corresponding ruthenium alkoxide complex [Ru(OCH(4-C6H4F)2)(CNN)(dppb)] via displacement of the isopropoxide group . This reactivity pathway is documented as a definitive application of this specific fluorinated benzhydrol in forming new alkoxide complexes relevant to asymmetric transfer hydrogenation of ketones to chiral alcohols . The unsubstituted benzhydrol scaffold lacks the requisite electronic activation for this organometallic ligand exchange process .

Organometallic Chemistry Asymmetric Catalysis Ligand Design

Distinct Lipophilicity (LogP) Profile vs. Unsubstituted Benzhydrol

3,5-Difluorobenzhydrol exhibits an experimentally measured LogP of 2.01810 . Unsubstituted benzhydrol (diphenylmethanol) has a reported LogP of 2.78 [1]. The introduction of two fluorine atoms at the 3- and 5-positions reduces lipophilicity by approximately 0.76 log units, a shift that can meaningfully influence membrane permeability, aqueous solubility, and metabolic stability in drug candidates [2].

Physicochemical Property Drug Design ADME Optimization

Regioisomeric Differentiation: 3,5- vs. 4,4′-Difluorobenzhydrol in Biological Target Engagement

The 3,5-difluoro substitution pattern on a single phenyl ring, as present in 3,5-difluorobenzhydrol, yields a distinct electrostatic potential surface and hydrogen-bonding network compared to the symmetrical 4,4′-difluorobenzhydrol isomer . While 4,4′-difluorobenzhydrol has been characterized as a dopamine reuptake transporter inhibitor , 3,5-difluorobenzhydrol-derived carbamates demonstrate selective M1 mAChR antagonism [1]. This regioisomeric divergence is quantifiable in the divergent biological target profiles and underscores the non-interchangeable nature of these isomers in receptor pharmacology.

Structure-Activity Relationship Fluorine Chemistry CNS Drug Discovery

Synthetic Versatility: Electrochemical Carbocation Generation in Aqueous Microdroplets

3,5-Difluorobenzhydrol can spontaneously generate diarylcarbenium ions in aqueous microdroplets, enabling rapid C–C and C–N bond formation reactions under mild, catalyst-free conditions . This reactivity has been demonstrated with reaction times under 10 microseconds, representing a green chemistry alternative to traditional harsh electrophilic aromatic substitution conditions . The 3,5-difluoro substitution pattern stabilizes the intermediate carbocation sufficiently to support this transformation, whereas unsubstituted benzhydrol may exhibit different carbocation stability and reactivity profiles .

Green Chemistry Electrosynthesis Flow Chemistry

Patent-Backed Utility: 3,5-Difluorobenzyl Moiety in RIP1 Kinase Inhibitor Crystalline Forms

The 3,5-difluorobenzyl group is explicitly claimed as a critical structural element in crystalline forms of N-(3,5-difluorobenzyl)-N-hydroxy-2,2-dimethylbutanamide, a RIP1 kinase inhibitor under development for inflammatory and neurodegenerative conditions [1]. The patent specification (US application 18699303) details methods for preparing and characterizing these crystalline forms, indicating that the 3,5-difluoro substitution pattern is essential for achieving the desired solid-state properties and biological activity [1]. Alternative benzyl substitution patterns (e.g., 4-fluoro, 2,4-difluoro) are not disclosed as equivalent in this context.

Pharmaceutical Development Kinase Inhibition Polymorph Screening

Validated Application Scenarios for 3,5-Difluorobenzhydrol in R&D and Process Development


Synthesis of Potent and Selective M1 Muscarinic Acetylcholine Receptor (mAChR) Antagonists

Research groups focused on CNS drug discovery for Alzheimer's disease and Parkinson's disease should utilize 3,5-difluorobenzhydrol as a key starting material for constructing carbamate-based M1 mAChR antagonists. Derivatives synthesized from this scaffold have demonstrated low nanomolar Ki values (e.g., 2.90 nM) at the M1 receptor , providing a validated entry point to potent and potentially subtype-selective muscarinic ligands. Procurement of the 3,5-difluoro scaffold ensures SAR alignment with published potent M1 antagonist series .

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation Catalyst Development

In organometallic and asymmetric catalysis laboratories, 3,5-difluorobenzhydrol serves as a specific ligand precursor for generating ruthenium alkoxide complexes of the type [Ru(OCH(4-C6H4F)2)(CNN)(dppb)] . These complexes are employed in the asymmetric transfer hydrogenation of ketones to chiral alcohols—a transformation of high value in pharmaceutical intermediate synthesis. The unique reactivity of 3,5-difluorobenzhydrol with [Ru(OiPr)(CNN)(dppb)]·n iPrOH enables access to this catalyst class, a pathway not available with unsubstituted benzhydrol .

Green Chemistry: Microdroplet-Mediated C–C and C–N Bond Formation

Process chemistry groups pursuing sustainable, catalyst-free synthetic methodologies can employ 3,5-difluorobenzhydrol in aqueous microdroplet reactors to generate diarylcarbenium ions that undergo rapid (<10 μs) C–C and C–N bond formation . This approach eliminates the need for harsh acids or oxidants and aligns with green chemistry principles. The 3,5-difluoro substitution pattern provides the requisite carbocation stability for this transformation, differentiating it from other benzhydrol analogs .

RIP1 Kinase Inhibitor Development and Polymorph Screening

Pharmaceutical development teams targeting RIP1 kinase for inflammatory and neurodegenerative diseases should procure 3,5-difluorobenzhydrol as a precursor to the 3,5-difluorobenzyl moiety claimed in crystalline forms of N-(3,5-difluorobenzyl)-N-hydroxy-2,2-dimethylbutanamide . The patent specification explicitly defines this substitution pattern as integral to the inhibitor's crystalline forms, and alternative fluorobenzyl isomers are not disclosed as equivalents. Procurement of the correct precursor ensures alignment with intellectual property and solid-state development requirements.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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